![molecular formula C10H21NO2 B1490136 2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol CAS No. 2097996-50-2](/img/structure/B1490136.png)
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol, also known as 2-Piperidin-1-yl-ethanol, is a synthetic compound with a wide range of applications in scientific research. It is an important building block for the synthesis of various compounds, including peptides, peptidomimetics, and other small molecules. It is also used in the study of enzyme-catalyzed reactions, as well as in the development of drug delivery systems.
Scientific Research Applications
Pharmaceutical Drug Synthesis
Piperidine derivatives, including compounds like “2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol”, are crucial in the synthesis of pharmaceutical drugs. They are present in more than twenty classes of pharmaceuticals and play a significant role in the industry. The versatility of piperidine derivatives allows for the creation of a wide range of pharmacologically active compounds, which can be tailored for specific therapeutic targets .
Alkaloid Synthesis
Alkaloids are naturally occurring chemical compounds that contain basic nitrogen atoms. Piperidine derivatives are often used in the synthesis of alkaloids, which have a variety of pharmacological effects and are used in medicine for their analgesic, antimalarial, and antiarrhythmic properties .
Organic Chemistry Research
In organic chemistry, “2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol” can be used as a substrate for various intra- and intermolecular reactions. These reactions can lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, which are valuable for further chemical synthesis and research .
Development of Dual Inhibitors
A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are structurally related to “2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol”, have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors are crucial in the treatment of certain types of cancer .
Chemical Synthesis Methods
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task in modern organic chemistry. “2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol” can be involved in multicomponent reactions, cyclization, and cycloaddition processes, contributing to advancements in synthetic methodologies .
Biological Activity Studies
Compounds like “2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol” are studied for their biological activity. Understanding their interaction with biological systems can lead to the discovery of new drugs and therapeutic agents. Research in this area can also provide insights into the mechanisms of diseases .
Pharmacological Activity Profiling
Piperidine derivatives are evaluated for their pharmacological activity, which includes studying their potential as central nervous system stimulants, antidepressants, antipsychotics, and antihistamines. This profiling helps in identifying promising candidates for further drug development .
Advanced Drug Discovery
The compound “2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol” can be used in the discovery and biological evaluation of potential drugs. Its piperidine moiety is a common feature in many drugs, making it a valuable building block in the design and optimization of new pharmacological agents .
Future Directions
While specific future directions for 2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol are not directly available from the search results, it’s clear that the development of new drugs involving piperidine derivatives is a significant area of research . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .
properties
IUPAC Name |
2-[3-(ethoxymethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-9-10-4-3-5-11(8-10)6-7-12/h10,12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLTZMVHJCWBCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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